![molecular formula C22H21N B14360918 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine CAS No. 91759-51-2](/img/structure/B14360918.png)
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This particular compound features a naphthalene group and a phenyl group attached to the piperidine ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine typically involves the condensation of naphthalen-2-carbaldehyde with 1-phenylpiperidine under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the naphthalene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or naphthalene groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced naphthalene derivatives
Substitution: Substituted piperidine derivatives
Applications De Recherche Scientifique
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Naphthalen-1-yl)methylidene]-1-phenylpiperidine
- 4-[(Naphthalen-2-yl)methylidene]-1-(4-methylphenyl)piperidine
- 4-[(Naphthalen-2-yl)methylidene]-1-(4-chlorophenyl)piperidine
Uniqueness
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine is unique due to its specific structural features, such as the position of the naphthalene group and the presence of the phenyl group on the piperidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91759-51-2 |
|---|---|
Formule moléculaire |
C22H21N |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4-(naphthalen-2-ylmethylidene)-1-phenylpiperidine |
InChI |
InChI=1S/C22H21N/c1-2-8-22(9-3-1)23-14-12-18(13-15-23)16-19-10-11-20-6-4-5-7-21(20)17-19/h1-11,16-17H,12-15H2 |
Clé InChI |
QFWBIQWNAZVRPW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



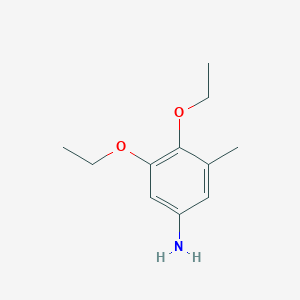
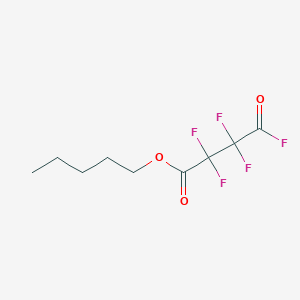
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
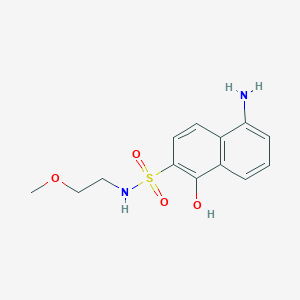
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

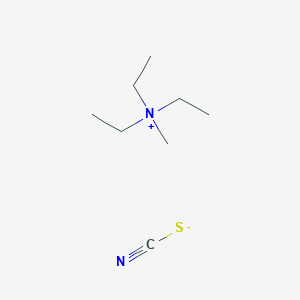
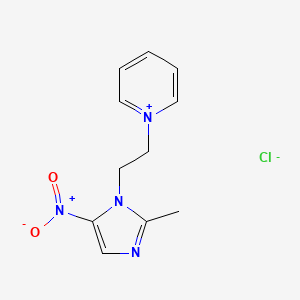
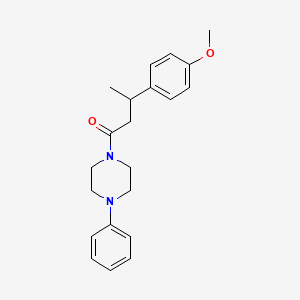
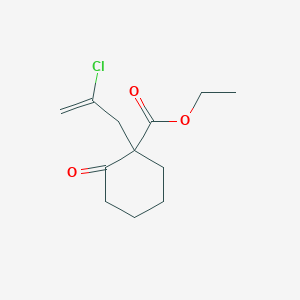

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
